![molecular formula C17H12F3N3O2S B2399551 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 872723-46-1](/img/structure/B2399551.png)
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a versatile compound with a unique structure that allows for diverse applications in scientific research. This compound is particularly notable for its potential in drug discovery and material synthesis.
Preparation Methods
The synthesis of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves several steps. One common method includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is widely used in scientific research due to its unique structure. It has applications in drug discovery, where it serves as a building block for designing new drugs. Additionally, it is used in material synthesis, making it an indispensable tool for innovative studies.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For instance, the pyridazinone skeleton in the compound is known for its diverse pharmacological activities, including antihypertensive, platelet aggregation inhibitory, and cardiotonic activities . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds to 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide include other pyridazinone derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities . The unique combination of the furan and trifluoromethyl groups in this compound sets it apart from other similar compounds.
Properties
IUPAC Name |
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S/c18-17(19,20)11-4-1-2-5-12(11)21-15(24)10-26-16-8-7-13(22-23-16)14-6-3-9-25-14/h1-9H,10H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZESIILFCCQORK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,3-Dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2399473.png)
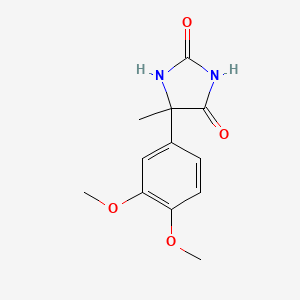
![(Z)-2-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2399476.png)
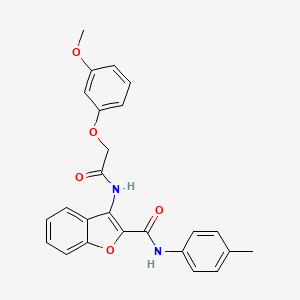
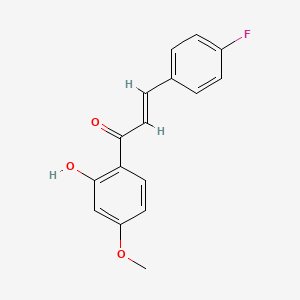
![4-[(Morpholin-4-ylcarbonyl)amino]benzoic acid](/img/structure/B2399480.png)
![(E)-N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(dimethylamino)-N-(1-methylpiperidin-4-yl)but-2-enamide](/img/structure/B2399482.png)
![(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene)-3-(trifluoromethyl)aniline](/img/structure/B2399483.png)
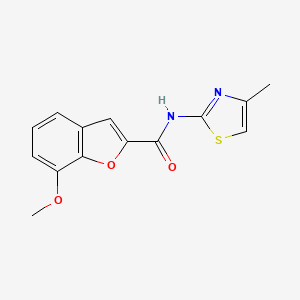
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2399485.png)
![Ethyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B2399486.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2399487.png)
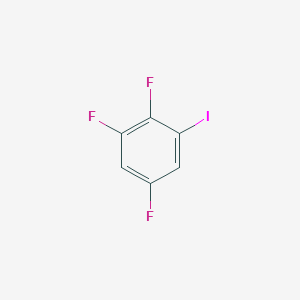
![(E)-3-[4-(benzyloxy)phenyl]-1-(4-benzylpiperazino)-2-propen-1-one](/img/structure/B2399489.png)
